n-Dodecyl triphenylphosphonium bromide is a quaternary ammonium salt characterized by its linear formula and a molecular weight of 511.52 g/mol. It appears as a white to yellow powder and is commonly used in various chemical and biological applications. The compound consists of a dodecyl group (a long-chain alkyl group) attached to a triphenylphosphonium cation, paired with a bromide anion. This structure imparts unique properties, including amphiphilicity, which allows it to interact with both hydrophilic and hydrophobic environments .
Research indicates that n-Dodecyl triphenylphosphonium bromide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. The compound's ability to disrupt microbial membranes is attributed to its amphiphilic nature, which allows it to integrate into lipid bilayers. Additionally, it has been investigated for its role in cellular processes, including mitochondrial function, where it may influence ATP production and reactive oxygen species generation .
The synthesis of n-Dodecyl triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with dodecyl bromide. This method can be summarized in the following steps:
This method ensures high yields and purity of the final product .
n-Dodecyl triphenylphosphonium bromide has a wide range of applications across various fields:
Studies on n-Dodecyl triphenylphosphonium bromide have highlighted its interactions with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Furthermore, interaction studies have shown that it can influence mitochondrial membranes, potentially altering mitochondrial function and energy metabolism. These interactions are crucial for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with n-Dodecyl triphenylphosphonium bromide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tetradecyl triphenylphosphonium bromide | Longer alkyl chain (tetradecyl) | Enhanced lipophilicity compared to dodecyl variant |
| Hexadecyl triphenylphosphonium bromide | Longer alkyl chain (hexadecyl) | Increased antimicrobial activity due to larger size |
| Octadecyl triphenylphosphonium bromide | Even longer alkyl chain (octadecyl) | Greater membrane interaction potential |
These compounds differ primarily in their alkyl chain lengths, which influence their solubility, antimicrobial efficacy, and interaction with biological membranes. n-Dodecyl triphenylphosphonium bromide is unique due to its balance between hydrophilicity and lipophilicity, making it particularly versatile for both laboratory research and practical applications .
n-Dodecyl triphenylphosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups, one dodecyl chain, and a bromide counterion. Its molecular formula is C30H40BrP, with a molecular weight of 511.53 g/mol. The SMILES notation ([Br-].CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1) highlights the dodecyl chain’s linear conformation and the planar phenyl rings.
The IUPAC name is dodecyl(triphenyl)phosphanium bromide, reflecting the substituents attached to the phosphorus center. Common synonyms include lauryltriphenylphosphonium bromide and N-dodecyl triphenylphosphonium bromide.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 15510-55-1 | |
| Molecular Formula | C30H40BrP | |
| Molecular Weight | 511.53 g/mol | |
| InChI Key | NSIFOGPAKNSGNW-UHFFFAOYSA-M |